

# Hsd17B13-IN-47 vs other HSD17B13 inhibitors in development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-47

Cat. No.: B12386324

Get Quote

# A Comparative Guide to HSD17B13 Inhibitors in Development

For Researchers, Scientists, and Drug Development Professionals

The inhibition of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has been largely driven by human genetic studies showing that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease.[1][2] This guide provides a comparative overview of publicly disclosed HSD17B13 inhibitors, with a focus on available preclinical and clinical data.

It is important to note that publicly available information on specific inhibitors can be limited, particularly for those in early stages of development. Data for **Hsd17B13-IN-47** is not available in the public domain at the time of this writing. The following sections compare several other key HSD17B13 inhibitors currently under investigation.

### **Overview of HSD17B13 Inhibitors**

The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. Small molecule inhibitors aim to directly block the enzymatic activity of the



HSD17B13 protein, while RNAi therapies work by reducing the expression of the HSD17B13 gene.

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for several HSD17B13 inhibitors in development. Direct comparison should be approached with caution due to variations in assay conditions between different research groups.

Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors

| Compound<br>Name        | Modality                  | Target<br>Species | Biochemica<br>I Potency<br>(IC50/K <sub>I</sub> ) | Cellular<br>Potency<br>(IC50)  | Reference(s |
|-------------------------|---------------------------|-------------------|---------------------------------------------------|--------------------------------|-------------|
| BI-3231                 | Small<br>Molecule         | Human             | $K_i = 0.7 \pm 0.2$                               | 11 ± 5 nM<br>(HEK293<br>cells) | [3][4][5]   |
| Mouse                   | IC <sub>50</sub> = 13 nM  | Not Reported      | [3]                                               |                                |             |
| INI-822                 | Small<br>Molecule         | Human             | Low nM potency                                    | Not Reported                   | [6]         |
| EP-036332               | Small<br>Molecule         | Human             | IC <sub>50</sub> = 14 nM                          | Not Reported                   | [7]         |
| Mouse                   | IC <sub>50</sub> = 2.5 nM | Not Reported      | [7]                                               |                                |             |
| EP-040081               | Small<br>Molecule         | Human             | IC50 = 79 nM                                      | Not Reported                   | [7]         |
| Mouse                   | IC <sub>50</sub> = 74 nM  | Not Reported      | [7]                                               |                                |             |
| Compound 32             | Small<br>Molecule         | Human             | IC50 = 2.5 nM                                     | Not Reported                   | [8]         |
| GSK4532990<br>(ARO-HSD) | RNAi                      | Human             | Not<br>Applicable                                 | Not<br>Applicable              | [9]         |

Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors



| Compound Name            | Selectivity (vs.<br>HSD17B11)           | Key<br>Pharmacokinetic<br>Properties                                                                                | Reference(s) |
|--------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| BI-3231                  | >10,000-fold (IC <sub>50</sub> > 10 μM) | Rapid in vivo clearance, but significant liver accumulation.                                                        | [3][5][9]    |
| INI-822                  | >100-fold                               | Low clearance and good oral bioavailability in mice, rats, and dogs. Half-life supports oncedaily oral dosing.      | [6][10]      |
| EP-036332                | >7,000-fold                             | Prodrug EP-037429<br>used for in vivo<br>studies.                                                                   | [2][7]       |
| EP-040081                | >1,265-fold                             | Not Reported                                                                                                        | [7]          |
| Compound 32              | Not Reported                            | Significantly better liver microsomal stability and PK profile compared to BI-3231. Unique liver-targeting profile. | [8]          |
| GSK4532990 (ARO-<br>HSD) | Not Applicable                          | Subcutaneous injection. PK/PD modeling supports monthly or quarterly dosing.                                        | [11]         |

Table 3: In Vivo Efficacy and Clinical Development Status



| Compound Name                       | In Vivo Models and<br>Key Findings                                                                                                                | Clinical<br>Development<br>Status                                      | Reference(s) |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|--------------|
| BI-3231                             | Reduces lipotoxic effects of palmitic acid in murine and human hepatocytes.                                                                       | Preclinical                                                            | [12]         |
| INI-822                             | Decreased fibrotic proteins in a human liver-on-a-chip model. Reduced ALT in a rat MASH model.                                                    | Phase 1<br>(NCT05945537)                                               | [6][9]       |
| EP-036332 (as<br>prodrug EP-037429) | Hepatoprotective in acute and chronic mouse models of liver injury.                                                                               | Preclinical                                                            | [2]          |
| EP-040081                           | Decreased ALT and inflammatory cytokines in a mouse model of T-cell-mediated acute liver injury.                                                  | Preclinical                                                            | [7]          |
| Compound 32                         | Exhibited better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | Preclinical                                                            | [8]          |
| GSK4532990 (ARO-<br>HSD)            | Not Reported                                                                                                                                      | Phase 2b (HORIZON study, NCT05583344) for NASH with advanced fibrosis. | [13][14]     |





## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the experimental approaches for evaluating HSD17B13 inhibitors, the following diagrams illustrate a key signaling pathway involving HSD17B13 and a general workflow for inhibitor screening.

### **HSD17B13-Mediated Signaling in Hepatocytes**

HSD17B13 expression is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1][15][16] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to lipid accumulation in the liver.[1][17] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by modulating pyrimidine catabolism.[18][19] 20







# **HSD17B13** Inhibitor Evaluation Workflow High-Throughput Screening (Biochemical Assay) Hit Confirmation & Potency (IC<sub>50</sub> Determination) Cellular Potency Assay (e.g., HEK293 overexpressing HSD17B13) Selectivity Profiling (vs. HSD17B11 and other enzymes) ADME & PK Studies (In vitro & In vivo) In Vivo Efficacy Studies (NASH/Fibrosis Models) **Clinical Trials**

Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. eubopen.org [eubopen.org]
- 6. inipharm.com [inipharm.com]
- 7. enanta.com [enanta.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HSD17B13-NASH Therapeutic Emerging Target DIMA Biotechnology [dimabio.com]
- 10. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 11. gsk.com [gsk.com]
- 12. HSD17B13 inhibitors (Enanta Pharmaceuticals) Drug Targets, Indications, Patents -Synapse [synapse.patsnap.com]
- 13. Phase 2b Study of GSK4532990 in Adults With NASH [ctv.veeva.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- To cite this document: BenchChem. [Hsd17B13-IN-47 vs other HSD17B13 inhibitors in development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386324#hsd17b13-in-47-vs-other-hsd17b13-inhibitors-in-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com